molecular formula C11H17ClN4O B8306455 4-Pivaloylamino-6-chloro-2-ethylaminopyrimidine

4-Pivaloylamino-6-chloro-2-ethylaminopyrimidine

Cat. No. B8306455
M. Wt: 256.73 g/mol
InChI Key: DLURQWTVJZGSFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07153862B2

Procedure details

A mixture of the pyrimidine 18-2 (3.76 g, 21.8 mmol), pivaloyl chloride (10.7 mL, 87 mmol), Et3N (15.2 mL, 109 mmol) and THF (80 mL) were stirred at room temperature for 24 hours. A further 3 mL of pivaloyl chloride and 4 mL of Et3N was added and the mixture stirred for another 24 hours. The solution was poured into saturated Na2CO3, extracted with EtOAc (2×), washed with brine, dried (MgSO4) and filtered through a pad of silica gel. Removal of the solvent afforded an orange solid. Trituration with ether/hexane ˜20:1 and filtration provided the title compound 18-4 as a white solid.
Quantity
3.76 g
Type
reactant
Reaction Step One
Quantity
10.7 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
15.2 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4]([NH:9][CH2:10][CH3:11])[N:3]=1.[C:12](Cl)(=[O:17])[C:13]([CH3:16])([CH3:15])[CH3:14].C([O-])([O-])=O.[Na+].[Na+]>CCN(CC)CC.C1COCC1>[C:12]([NH:1][C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4]([NH:9][CH2:10][CH3:11])[N:3]=1)(=[O:17])[C:13]([CH3:16])([CH3:15])[CH3:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
3.76 g
Type
reactant
Smiles
NC1=NC(=NC(=C1)Cl)NCC
Name
Quantity
10.7 mL
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
15.2 mL
Type
solvent
Smiles
CCN(CC)CC
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
CCN(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
were stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for another 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica gel
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
afforded an orange solid
FILTRATION
Type
FILTRATION
Details
Trituration with ether/hexane ˜20:1 and filtration

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C(C)(C)C)(=O)NC1=NC(=NC(=C1)Cl)NCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.